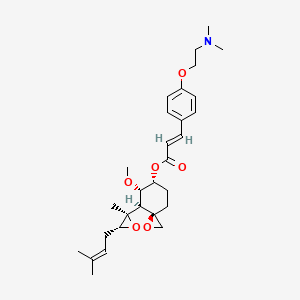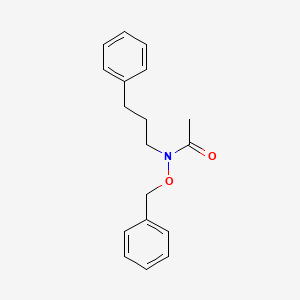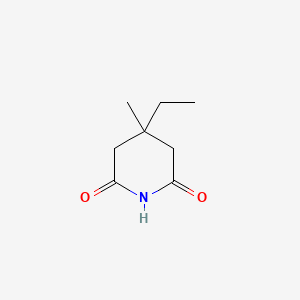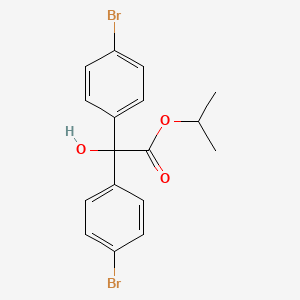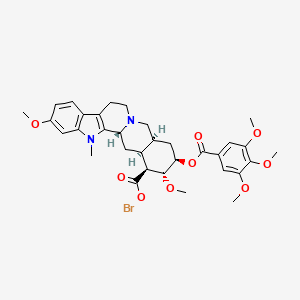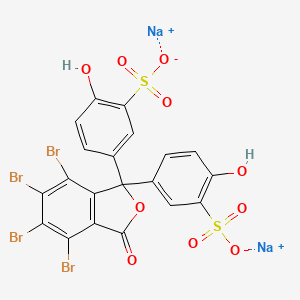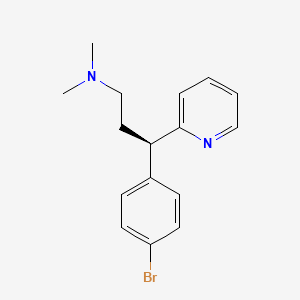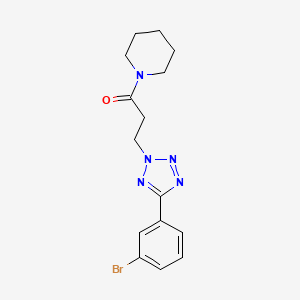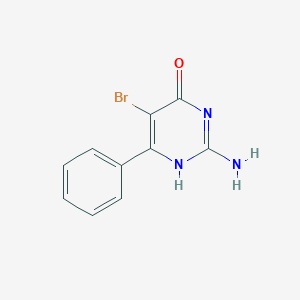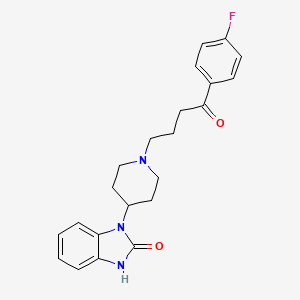
Benperidol
Übersicht
Beschreibung
Benperidol is a highly potent butyrophenone derivative primarily used as an antipsychotic medication. It is known for its effectiveness in treating hypersexuality syndromes and schizophrenia. This compound is considered the most potent neuroleptic available in the European market .
Wissenschaftliche Forschungsanwendungen
Benperidol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Referenzverbindung in der analytischen Chemie zur Untersuchung von Butyrophenonderivaten verwendet.
Biologie: Untersucht auf seine Auswirkungen auf Neurotransmittersysteme und Rezeptorbindung.
Industrie: Wird in der pharmazeutischen Industrie für die Entwicklung neuer Antipsychotika eingesetzt.
5. Wirkmechanismus
This compound entfaltet seine Wirkungen hauptsächlich durch Antagonismus von Dopaminrezeptoren, insbesondere der D2- und D4-Rezeptoren . Es zeigt auch einen schwächeren Antagonismus an Serotoninrezeptoren (5-HT2A). Durch die Blockierung dieser Rezeptoren reduziert this compound die Aktivität von Dopamin und Serotonin, was zu seinen antipsychotischen Wirkungen führt.
Wirkmechanismus
Target of Action
Benperidol is a potent dopamine receptor antagonist, with a high affinity for the D2 and D4 receptors . The antipsychotic effects of this drug are primarily due to the blockade of these D receptors . In terms of D receptor blockade, this compound is one of the most potent antipsychotic agents .
Mode of Action
This compound acts as a strong dopamine receptor antagonist, particularly at D2 and D4 receptors . It also exhibits weaker serotonin receptor antagonism (5-HT2A) . This means that it prevents dopamine and serotonin from binding to their receptors, thereby inhibiting the actions of these neurotransmitters . In high doses, it has antihistaminergic and alpha-adrenergic properties .
Biochemical Pathways
It is known that dopamine plays a crucial role in the reward and motivation pathways in the brain . By blocking dopamine receptors, this compound may disrupt these pathways, leading to its antipsychotic effects .
Pharmacokinetics
This compound is well absorbed and undergoes extensive first-pass metabolism . Only about 1% of this compound is excreted in urine . The elimination half-life of this compound is approximately 8 hours , indicating that it remains in the body for a significant period of time after administration.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of dopamine and serotonin receptor activity . This can lead to a reduction in psychotic symptoms, such as hallucinations and delusions, in conditions like schizophrenia . It can also help manage symptoms of manic episodes and psychomotor agitation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, stressful life experiences, especially those occurring early in life, can impact brain development and potentially alter the effectiveness of this compound . Additionally, the presence of other substances in the body, such as other medications or alcohol, can interact with this compound and affect its action .
Biochemische Analyse
Biochemical Properties
Benperidol is a strong dopamine receptor antagonist, specifically D2 and D4 . It also exhibits weaker serotonin receptor antagonism . These interactions with dopamine and serotonin receptors play a crucial role in its biochemical activity.
Cellular Effects
The interaction of this compound with dopamine and serotonin receptors influences various cellular processes. By acting as a receptor antagonist, this compound can modulate cell signaling pathways, potentially influencing gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through binding interactions with dopamine and serotonin receptors . This binding can lead to enzyme inhibition or activation, and changes in gene expression, thereby influencing the overall function of the cell .
Metabolic Pathways
Given its interaction with dopamine and serotonin receptors, it is likely that it interacts with enzymes and cofactors associated with these neurotransmitter systems .
Subcellular Localization
Given its interaction with membrane-bound receptors such as dopamine and serotonin receptors, it is likely localized to the cell membrane where these receptors are found .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benperidol is synthesized through the alkylation of 4-(2-keto-1-benzimidazolinyl)piperidine with 4-chloro-4’-fluorobutyrophenone . The reaction conditions typically involve the use of a suitable solvent and a base to facilitate the alkylation process.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product.
Analyse Chemischer Reaktionen
Reaktionstypen: Benperidol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln.
Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere am Piperidinring.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.
Substitution: Halogenierungsmittel und Nukleophile werden häufig in Substitutionsreaktionen eingesetzt.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation Benperidoloxide ergeben, während Reduktion reduzierte this compound-Derivate erzeugen kann.
Vergleich Mit ähnlichen Verbindungen
Benperidol wird oft mit anderen Butyrophenonderivaten wie Haloperidol, Droperidol und Bromperidol verglichen . Während all diese Verbindungen ähnliche Wirkmechanismen teilen, zeichnet sich this compound durch seine höhere Potenz und spezifische klinische Anwendungen aus.
Ähnliche Verbindungen:
Haloperidol: Ein weiteres starkes Antipsychotikum zur Behandlung von Schizophrenie und akuter Psychose.
Droperidol: Wird hauptsächlich wegen seiner Antiemetika- und Sedativa-Eigenschaften eingesetzt.
Bromperidol: Ähnlich in der Struktur wie this compound, jedoch mit unterschiedlichen pharmakokinetischen Eigenschaften.
Die einzigartige Kombination aus hoher Potenz und spezifischem Rezeptorantagonismus macht this compound zu einer wertvollen Verbindung sowohl in klinischen als auch in Forschungsumgebungen.
Eigenschaften
IUPAC Name |
3-[1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl]-1H-benzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O2/c23-17-9-7-16(8-10-17)21(27)6-3-13-25-14-11-18(12-15-25)26-20-5-2-1-4-19(20)24-22(26)28/h1-2,4-5,7-10,18H,3,6,11-15H2,(H,24,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBOTPHFXYHVPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C3=CC=CC=C3NC2=O)CCCC(=O)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7045364 | |
| Record name | Benperidol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2062-84-2, 983-42-6 | |
| Record name | Benperidol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2062-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benperidol [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002062842 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benperidol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12867 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BENPERIDOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170982 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Frenactyl | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169873 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benperidol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benperidol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.521 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENPERIDOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97O6X78C53 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
